Tyramine

Description

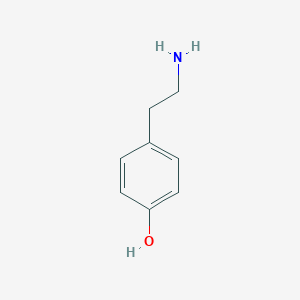

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-1-3-8(10)4-2-7/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGWFCGJZKJUFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | tyramine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tyramine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71495-67-5 | |

| Record name | Poly(tyramine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71495-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2043874 | |

| Record name | Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless to yellow solid; Sweet meaty aroma | |

| Record name | Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(4-Hydroxyphenyl)ethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

166 °C @ 2 MM HG | |

| Record name | TYRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER /TYRAMINE HYDROCHLORIDE/, 1 G DISSOLVES IN 10 ML BOILING ALCOHOL, SPARINGLY SOL IN BENZENE, XYLENE, Slightly soluble in water, benzene; soluble in ethanol, xylene, Water solubility = 10.4E+3 mg/L @ 15 °C, 10.4 mg/mL at 15 °C, Soluble in water, Soluble (in ethanol) | |

| Record name | TYRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-(4-Hydroxyphenyl)ethylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1580/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

CRYSTALS FROM BENZENE OR ALCOHOL, PLATES OR NEEDLES FROM BENZENE, NEEDLES FROM WATER | |

CAS No. |

51-67-2 | |

| Record name | Tyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tyramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8ZC7V0OX3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TYRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164-165 °C, MP: 269 °C /TYRAMINE HYDROCHLORIDE/, 164 - 165 °C | |

| Record name | TYRAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Tyramine Biosynthesis Pathway in Microbial Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyramine, a monoamine compound derived from the amino acid tyrosine, plays a significant role in various biological processes and is of considerable interest to the food industry, pharmacology, and clinical research. In microbial ecosystems, the biosynthesis of this compound is a key metabolic pathway, particularly prevalent in bacteria associated with fermented foods. The accumulation of this compound in these products can have physiological effects on consumers, most notably the "cheese reaction," a hypertensive crisis in individuals taking monoamine oxidase inhibitors (MAOIs). Understanding the intricacies of the microbial this compound biosynthesis pathway is crucial for controlling its production in fermented goods and for exploring its potential roles in the human gut microbiome and drug metabolism.

This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in microbial organisms, with a primary focus on bacteria, where it is most extensively studied. It details the enzymatic reactions, genetic organization, and regulatory mechanisms governing this compound production. Furthermore, this document presents quantitative data on enzyme kinetics and production yields, detailed experimental protocols for the study of this pathway, and visual diagrams to elucidate the key processes. While the pathway is well-characterized in bacteria, the current understanding of this compound biosynthesis in fungi is also discussed.

The Core Biosynthesis Pathway

The primary route for this compound biosynthesis in microorganisms is the decarboxylation of the amino acid L-tyrosine.[1][2][3] This single-step enzymatic reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC).

Enzymology

Tyrosine Decarboxylase (TDC)

-

Enzyme Commission (EC) Number: 4.1.1.25[4]

-

Reaction: L-tyrosine → this compound + CO₂[4]

-

Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for TDC activity.[2][4][5]

-

Structure: Bacterial TDCs are typically homodimers, with each subunit having a molecular mass of approximately 70 kDa.[5][6]

Bacterial tyrosine decarboxylases have been most extensively characterized in Gram-positive bacteria, particularly lactic acid bacteria (LAB).[2][3] While named for its action on tyrosine, some bacterial TDCs can also decarboxylate L-DOPA to dopamine (B1211576) and, to a lesser extent, phenylalanine to phenylethylamine, although with lower efficiency.[2][6]

The basic enzymatic reaction is illustrated below:

Genetic Organization

In many this compound-producing bacteria, the gene encoding tyrosine decarboxylase, commonly designated as tdc or tyrDC, is part of a conserved gene cluster or operon. This operon often includes a gene for a tyrosine/tyramine antiporter, typically named tyrP.

-

tdc (tyrDC): Encodes the tyrosine decarboxylase enzyme responsible for the conversion of tyrosine to this compound.

-

tyrP: Encodes a membrane-bound transporter that facilitates the uptake of tyrosine into the cell in exchange for the efflux of this compound. This antiport system is crucial for the continuous production and export of this compound.[7][8]

This genetic linkage suggests a coordinated regulation of tyrosine import and its subsequent decarboxylation. The organization of the tdc operon can vary slightly between different bacterial species but generally maintains this core structure.

Regulation of this compound Biosynthesis

The production of this compound by microbial organisms is tightly regulated by environmental factors, primarily extracellular pH and the availability of tyrosine.

-

pH: Acidic conditions are a major inducer of tdc operon expression.[7] This is considered a mechanism for acid stress resistance in some bacteria. The decarboxylation of tyrosine consumes a proton, thereby helping to increase the intracellular pH and maintain homeostasis in an acidic environment.[7][9]

-

Tyrosine Concentration: High concentrations of extracellular tyrosine also induce the expression of the tdc operon.[7] This ensures that the enzymatic machinery for this compound production is synthesized when the precursor molecule is abundant.

The interplay between low pH and high tyrosine concentration leads to the maximal expression of the tdc operon and subsequent accumulation of this compound.[7]

Quantitative Data

The efficiency of this compound production varies significantly among different microbial species and strains and is highly dependent on environmental conditions.

Table 1: Enzyme Kinetics of Tyrosine Decarboxylase (TDC)

| Organism | K_m_ (mM for Tyrosine) | V_max_ (U) | Optimal pH | Optimal Temperature (°C) | Reference |

| Lactobacillus brevis IOEB 9809 | 0.63 | 998 | 5.0 | ~37 | [5] |

| Lactobacillus brevis ATCC 367 | 0.67 | 66 | 5.0 | Not specified | [2] |

| Enterococcus faecalis R612Z1 | Not specified | Not specified | 5.5 | 25 | [10] |

| Enterococcus faecium R615Z1 | Not specified | Not specified | 6.0 | 25 | [10] |

| Enterococcus faecium W54 | 0.2 | 4.4 µmol/min/mg | 5.0 | Not specified | [11] |

Table 2: this compound Production by Various Bacterial Strains

| Bacterial Strain | Culture Conditions | This compound Yield (mg/L) | Reference |

| Lactobacillus casei TISTR 389 | Decarboxylase broth | 5486.99 ± 47.6 | [1] |

| Enterococcus faecalis | Not specified | 475 - 8234 | [12] |

| Lactobacillus brevis (from wine) | Not specified | 441.6 - 1070.0 | [12] |

| Carnobacterium divergens | Meat-fat mixture, pH 5.3, 25°C | Maximal production observed | [6] |

| Enterococcus faecalis EF37 | Phosphate/citrate buffer, pH 5, 37°C, 24h | High production | [1][13] |

| Enterococcus faecium FC12 | Phosphate/citrate buffer, pH 5, 37°C, 24h | High production | [1][13] |

| Enterococcus faecalis ATCC 29212 | Phosphate/citrate buffer, pH 5, 37°C, 24h | Reduced production | [1][13] |

This compound Biosynthesis in Fungi

The biosynthesis of this compound is less understood in fungi compared to bacteria. While some yeasts, such as certain strains of Debaryomyces hansenii and Yarrowia lipolytica, have been reported to produce this compound, a dedicated tyrosine decarboxylase pathway analogous to the bacterial one is not well-documented in common fungal genera like Aspergillus and Penicillium.[14]

Fungi possess enzymes like tyrosinase, which catalyzes the initial steps in melanin (B1238610) biosynthesis from tyrosine.[15] This pathway, however, leads to the formation of DOPA and subsequently melanin, not directly to this compound. Some fungi also produce amine oxidases, which are involved in the degradation of this compound rather than its synthesis.[12] Therefore, while fungi can metabolize tyrosine, the direct decarboxylation to this compound does not appear to be a primary or widespread pathway.

Experimental Protocols

Detection of this compound-Producing Bacteria by PCR

This protocol allows for the rapid screening of bacteria for the presence of the tdc gene.

Workflow:

Methodology:

-

DNA Extraction: Isolate genomic DNA from the bacterial strain of interest using a suitable commercial kit or a standard protocol like the one described by Marmur.

-

Primer Design: Utilize consensus primers designed to amplify a conserved region of the bacterial tdc gene.

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the tdc-specific primers.

-

Add the extracted genomic DNA as the template.

-

Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperature should be optimized based on the primers used.

-

-

Gel Electrophoresis:

-

Run the PCR products on a 1.5-2% agarose gel stained with a DNA-binding dye.

-

Include a DNA ladder for size estimation and positive and negative controls.

-

-

Result Analysis: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the tdc gene.

Quantification of this compound by HPLC-UV

This protocol describes a method for the quantitative analysis of this compound in microbial culture supernatants or fermented food samples.

Methodology:

-

Sample Preparation:

-

Centrifuge the microbial culture to pellet the cells.

-

Filter the supernatant through a 0.22 µm filter.

-

For food samples, homogenize the sample in an extraction solution (e.g., 0.4 M perchloric acid), centrifuge, and filter the supernatant.[16]

-

-

Derivatization (Pre-column):

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) is commonly used.

-

Detection: UV detector set at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for dansyl derivatives).[10]

-

Injection Volume: Typically 10-20 µL.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of derivatized this compound.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Tyrosine Decarboxylase (TDC) Activity Assay

This spectrophotometric assay measures the activity of TDC in crude cell extracts or purified enzyme preparations.

Methodology:

-

Enzyme Preparation:

-

Harvest bacterial cells and resuspend them in a suitable buffer (e.g., 0.2 M sodium acetate, pH 5.4).

-

Lyse the cells using methods such as sonication or bead beating.

-

Centrifuge to remove cell debris and collect the supernatant (crude extract).

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing sodium acetate buffer (pH ~5.4), L-tyrosine (substrate), and pyridoxal-5'-phosphate (cofactor).[18]

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the crude enzyme extract to the pre-warmed reaction mixture.

-

Incubate at an optimal temperature (e.g., 37°C) for a defined period (e.g., 20 minutes).[18]

-

-

Reaction Termination and this compound Extraction:

-

Stop the reaction by adding a strong acid, such as perchloric acid.[18]

-

This also serves to precipitate proteins and extract the produced this compound.

-

-

Quantification of this compound:

-

Quantify the amount of this compound produced using the HPLC-UV method described above.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that produces a specific amount of this compound per unit of time under the defined conditions.

-

Conclusion

The biosynthesis of this compound in microbial organisms, particularly in bacteria, is a well-defined pathway centered around the enzyme tyrosine decarboxylase. The genetic basis and the regulation by environmental cues like pH and substrate availability have been extensively characterized. This knowledge is paramount for the development of strategies to control this compound levels in fermented foods, thereby enhancing their safety and quality. The provided quantitative data and experimental protocols serve as a valuable resource for researchers investigating this important metabolic pathway. While the direct decarboxylation of tyrosine to this compound appears less significant in fungi, further research may uncover novel pathways or regulatory mechanisms in these organisms. The continued study of microbial this compound biosynthesis will undoubtedly contribute to advancements in food science, microbiology, and pharmacology.

References

- 1. The Capability of this compound Production and Correlation between Phenotypic and Genetic Characteristics of Enterococcus faecium and Enterococcus faecalis Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine decarboxylase activity of Lactobacillus brevis IOEB 9809 isolated from wine and L. brevis ATCC 367 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Tyrosine decarboxylase activity of enterococci grown in media with different nutritional potential: this compound and 2-phenylethylamine accumulation and tyrDC gene expression [frontiersin.org]

- 4. The Impact of Microbial Diversity on Biogenic Amines Formation in Grasshopper Sub Shrimp Paste During the Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Tyrosine decarboxylase from Lactobacillus brevis: soluble expression and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound biosynthesis in Enterococcus durans is transcriptionally regulated by the extracellular pH and tyrosine concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of the tyrosine transporter TyrP supports a proton motive tyrosine decarboxylation pathway in Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies of enzyme-mediated reactions. Part 12. Stereochemical course of the decarboxylation of (2S)-tyrosine to this compound by microbial, mammalian, and plant systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 12. Characterization of crude enzyme from Aspergillus niger amine oxidase and study on its degradation of biogenic amines [manu61.magtech.com.cn]

- 13. researchgate.net [researchgate.net]

- 14. Biogenic amines in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. agriculturejournals.cz [agriculturejournals.cz]

- 18. This compound reduction by tyrosine decarboxylase inhibitor in Enterococcus faecium for this compound controlled cheonggukjang - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Tyramine: Function and Regulation in Humans

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Endogenous tyramine, a trace amine derived from the amino acid tyrosine, has long been recognized for its sympathomimetic properties, particularly in the context of dietary intake and interactions with monoamine oxidase inhibitors. However, a growing body of research has illuminated its role as an intrinsic signaling molecule in humans, acting as a neuromodulator and regulator of various physiological processes. The discovery of the high-affinity Trace Amine-Associated Receptor 1 (TAAR1) has been pivotal in elucidating the mechanisms through which endogenous this compound exerts its effects. This technical guide provides a comprehensive overview of the biosynthesis, function, and regulation of endogenous this compound in humans. It details the enzymatic pathways governing its synthesis and metabolism, explores the intricacies of TAAR1 signaling, summarizes its physiological and pathophysiological roles, and presents key quantitative data and experimental protocols relevant to its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important trace amine and its therapeutic potential.

Biosynthesis and Regulation

Endogenous this compound is synthesized from the amino acid L-tyrosine through a single enzymatic step.

1.1. Biosynthesis Pathway

The primary pathway for this compound biosynthesis is the decarboxylation of L-tyrosine, catalyzed by the enzyme Aromatic L-amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase.[1] This enzyme utilizes pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor.[2] AADC is the same enzyme responsible for the conversion of L-DOPA to dopamine (B1211576) in the catecholamine synthesis pathway.[1]

Caption: Biosynthesis of this compound from L-Tyrosine.

1.2. Regulation of Biosynthesis

The activity of AADC is a key regulatory point in this compound synthesis. The regulation of AADC is complex and can be influenced by various factors:

-

Substrate Availability: The concentration of L-tyrosine can influence the rate of this compound synthesis.

-

Enzyme Phosphorylation: AADC activity can be modulated by phosphorylation. Protein kinase A (PKA) and protein kinase G (PKG) can phosphorylate AADC, leading to a significant increase in its activity.[2]

-

Dopamine Receptor Signaling: Dopamine receptor antagonists have been shown to increase AADC activity in rodent models, suggesting a feedback mechanism.[2][3] Specifically, D1 and D2 receptor antagonists can elevate AADC activity.[3][4]

This compound Metabolism

This compound is rapidly metabolized, primarily by monoamine oxidases (MAOs), which are flavoenzymes located on the outer mitochondrial membrane.[5]

2.1. Primary Metabolic Pathway

The main route of this compound degradation is oxidative deamination catalyzed by Monoamine Oxidase A (MAO-A) and, to a lesser extent, Monoamine Oxidase B (MAO-B) .[6] This reaction converts this compound to 4-hydroxyphenylacetaldehyde, which is then further oxidized to 4-hydroxyphenylacetic acid (4-HPAA) .[6] MAO-A in the intestinal mucosa and liver is crucial for the first-pass metabolism of dietary this compound, which normally prevents systemically high levels.[6] In humans, it is estimated that over 75% of an oral this compound dose is recovered in the urine as 4-HPAA.[6]

Caption: Primary Metabolic Pathway of this compound.

2.2. Other Metabolic Enzymes

While MAO is the primary enzyme, other enzymes can also metabolize this compound, including CYP2D6.[6]

Signaling Pathways: The Role of TAAR1

Endogenous this compound exerts many of its physiological effects by acting as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR).[7]

3.1. Gs-cAMP Pathway

TAAR1 is canonically coupled to the stimulatory G protein, Gαs .[7] Upon this compound binding, TAAR1 activates Gαs, which in turn stimulates adenylyl cyclase (AC) . AC then catalyzes the conversion of ATP to cyclic AMP (cAMP ).[8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) , which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) .[5][9]

3.2. G-Protein Independent Signaling

TAAR1 can also signal through a G-protein-independent pathway involving β-arrestin 2 . This pathway can influence the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) signaling cascade.[5]

3.3. Interaction with Dopamine D2 Receptors

TAAR1 can form heterodimers with the dopamine D2 receptor (D2R) .[10][[“]] This interaction is functionally significant, as TAAR1 activation can modulate D2R signaling.[10][12] For example, D2R antagonists can enhance TAAR1-mediated cAMP production.[12] This crosstalk provides a mechanism for TAAR1 to modulate dopaminergic neurotransmission.[[“]]

Caption: TAAR1 Signaling Pathways.

Physiological Functions and Pathophysiology

Endogenous this compound is involved in several physiological processes and has been implicated in certain pathological conditions.

-

Neuromodulation: Through TAAR1 activation, this compound can modulate monoaminergic systems, including dopamine and serotonin (B10506) signaling.[13]

-

Sympathomimetic Effects: this compound can act as an indirect sympathomimetic by displacing stored catecholamines, such as norepinephrine, from pre-synaptic vesicles.[1] This action is responsible for the "cheese effect," a hypertensive crisis that can occur when individuals taking MAOIs consume this compound-rich foods.[1]

-

Migraine: Elevated levels of this compound have been linked to migraine attacks in susceptible individuals.[1]

-

Metabolic Regulation: Recent studies suggest a potential role for this compound in metabolic regulation.

Quantitative Data

This section summarizes key quantitative parameters related to endogenous this compound in humans.

Table 1: Endogenous this compound Concentrations

| Parameter | Tissue/Fluid | Concentration | Reference |

|---|---|---|---|

| Plasma Concentration | Human Plasma | >60 µg/L associated with >40 mmHg blood pressure increase | [14] |

| Urinary Excretion | Human Urine | Baseline levels are typically low but increase significantly after oral this compound administration. |[6] |

Note: Precise baseline concentrations of endogenous this compound in human plasma and tissues are not well-established and can vary significantly.

Table 2: Receptor Binding and Potency

| Parameter | Receptor | Value | Reference |

|---|---|---|---|

| EC₅₀ | Human TAAR1 | 70 - 1100 nM | [7] |

| EC₅₀ | Human TAAR1 | 414.9 nM | [15] |

| EC₅₀ | Human TAAR1 | 9.5 µM |[16] |

Table 3: Enzyme Kinetics

| Enzyme | Substrate | Km | Vmax | Reference |

|---|---|---|---|---|

| Human MAO-A | p-Tyramine | 55.6 µM | Not specified | [17] |

| Rat MAO-A | this compound | ~120 µM | Not specified |[18] |

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound research.

6.1. Quantification of this compound in Human Plasma by LC-MS/MS

References

- 1. Biochemistry, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 3. Regulation of aromatic L-amino acid decarboxylase by dopamine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing aromatic L-amino acid decarboxylase activity: implications for L-DOPA treatment in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A [frontiersin.org]

- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional interaction between trace amine-associated receptor 1 and dopamine D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Functional Interaction between Trace Amine-Associated Receptor 1 and Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TAAR1 - Wikipedia [en.wikipedia.org]

- 14. Highly Variable Pharmacokinetics of this compound in Humans and Polymorphisms in OCT1, CYP2D6, and MAO-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. Intestinal metabolism of this compound by both forms of monoamine oxidase in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Discovery of Tyramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyramine, a biogenic amine derived from the amino acid tyrosine, has a rich and multifaceted history intertwined with the fields of nutrition, pharmacology, and neuroscience. Its journey from a compound identified in cheese to a key molecule in understanding sympathomimetic effects and drug interactions provides a fascinating case study in scientific discovery. This technical guide offers a detailed historical perspective on the discovery of this compound, outlining the key experiments, methodologies, and conceptual advancements that have shaped our understanding of this important molecule.

The Initial Discovery: From Cheese to Chemical Identity

The story of this compound begins not with its own discovery, but with its precursor, tyrosine. In 1846, the German chemist Justus von Liebig first identified tyrosine in cheese, naming it after the Greek word for cheese, tyros. It was recognized that during the cheese ripening process, various chemical changes occurred, leading to the formation of a variety of compounds.

While the exact first isolation of this compound from cheese is not definitively documented in a single seminal paper, early 20th-century research into the chemical constituents of cheese provides the context for its discovery. Work by agricultural chemists, such as that of Van Slyke and Hart in 1903 on the chemical changes in ripening cheddar cheese, laid the groundwork for identifying the nitrogenous compounds formed during fermentation and aging. It was in this context of analyzing the products of protein decomposition in cheese that this compound was first identified as a naturally occurring amine.

Early Chemical Synthesis and Confirmation

The definitive chemical structure of this compound, p-hydroxyphenylethylamine, was confirmed through its synthesis by George Barger and George Stanley Walpole in 1909. Their work provided an unambiguous method for producing the compound, allowing for more controlled physiological studies.

Experimental Protocols: Chemical Synthesis of p-Hydroxyphenylethylamine (this compound) (Barger and Walpole, 1909)

The synthesis of this compound was a crucial step in verifying its structure and enabling further pharmacological investigation. The following table summarizes a key method described by Barger and Walpole.

| Step | Reagent/Condition | Description |

| Starting Material | p-Hydroxyphenylacetonitrile | This compound was chosen as the precursor. |

| Reduction | Sodium in boiling absolute alcohol | A chemical reduction was performed to convert the nitrile group to an amine group. |

| Isolation | Steam distillation followed by extraction | The resulting this compound was isolated from the reaction mixture. |

| Purification | Crystallization | The crude product was purified by recrystallization to yield pure p-hydroxyphenylethylamine. |

This protocol is a summarized representation of early 20th-century organic synthesis techniques. For complete details, consulting the original 1909 publication is recommended.

The Dawn of Pharmacological Understanding: The Pressor Effects

Contemporaneous with its chemical synthesis, the physiological effects of this compound were being explored. In 1909, Henry Hallett Dale and W.E. Dixon published their seminal work on the "action of pressor amines produced by putrefaction." They demonstrated that this compound, among other amines, exerted a significant pressor effect, meaning it increased blood pressure.

Experimental Protocols: Investigation of the Pressor Effects of this compound (Dale and Dixon, 1909)

The experiments conducted by Dale and Dixon were foundational in pharmacology. Below is a generalized protocol representative of their work.

| Step | Procedure | Measurement |

| Animal Model | Cat, anaesthetized | The animal was prepared for physiological recording. |

| Blood Pressure Recording | Carotid artery cannulation connected to a mercury manometer | Continuous measurement of arterial blood pressure was recorded on a kymograph. |

| Drug Administration | Intravenous injection (femoral vein) | A solution of this compound hydrochloride was injected. |

| Data Collection | Kymograph tracings | The rise in blood pressure following the injection was recorded and measured. |

Quantitative Data from Dale and Dixon (1909): Pressor Response to this compound

While the full dataset from the original publication is extensive, the following table summarizes the typical quantitative findings.

| Dose of this compound (mg) | Rise in Blood Pressure (mmHg) | Duration of Effect (minutes) |

| 1 | 30 - 50 | 2 - 4 |

| 5 | 80 - 120 | 5 - 10 |

| 10 | 150 - 200 | 10 - 20 |

Note: These values are representative of the magnitude of the effects observed and varied between individual experiments.

In 1911, the internist Leonard Findlay utilized the reliable pressor effect of this compound for a practical clinical purpose: the calibration of the sphygmomanometer. This application underscores the potency and predictability of this compound's hypertensive properties that were recognized early in its history.

The Enzymatic Basis of this compound Metabolism: The Discovery of this compound Oxidase

A pivotal moment in understanding the biological fate of this compound came in 1928 with the work of Mary Lilias Hare. She identified an enzyme system in the liver capable of inactivating this compound through oxidative deamination. She named this enzyme "this compound oxidase." This enzyme was later renamed monoamine oxidase (MAO), a discovery that would have profound implications for pharmacology and the understanding of the "cheese reaction."

Experimental Protocols: Identification of this compound Oxidase (Hare, 1928)

Hare's experiments were elegant in their design for the time. The following outlines her general methodology.

| Step | Procedure | Measurement |

| Enzyme Source | Minced liver tissue from rabbit or cat | The tissue was prepared as a source of the enzyme. |

| Reaction Mixture | Liver extract, phosphate (B84403) buffer, and a solution of this compound hydrochloride | The components were combined in a reaction vessel. |

| Measurement of Oxygen Uptake | Barcroft-Warburg manometer | The consumption of oxygen during the oxidative deamination of this compound was measured over time. |

| Measurement of Ammonia (B1221849) Production | Aeration and titration | The ammonia produced as a byproduct of the reaction was quantified. |

Quantitative Data from Hare (1928): this compound Oxidase Activity

The following table presents a summary of the quantitative relationship between oxygen uptake and ammonia production observed by Hare.

| Substrate | Oxygen Uptake (µL) | Ammonia Produced (µmol) |

| This compound | Proportional to substrate concentration | Proportional to substrate concentration |

Hare's experiments demonstrated a clear enzymatic activity responsible for the breakdown of this compound, a cornerstone for future research into monoamine metabolism.

Signaling Pathways and Logical Relationships

The historical discoveries laid the foundation for our modern understanding of this compound's biosynthesis and mechanism of action.

The primary physiological effect of ingested this compound is the release of stored catecholamines, such as norepinephrine, from nerve terminals. This leads to a sympathomimetic response.

The discovery of monoamine oxidase (originally this compound oxidase) was critical in understanding how the body regulates this compound levels. Inhibition of this enzyme leads to an accumulation of this compound, explaining the "cheese reaction" observed in patients taking MAOIs.

Conclusion

The historical journey of this compound's discovery, from its origins in cheese to its role as a key pharmacological tool, highlights the iterative and interconnected nature of scientific progress. The early work on its isolation, synthesis, and physiological effects by pioneers like Barger, Walpole, Dale, Dixon, and Hare provided the fundamental knowledge upon which decades of research in neuropharmacology and drug development have been built. This guide serves as a testament to their foundational contributions and as a resource for contemporary researchers seeking to understand the historical context of this fascinating and clinically significant molecule.

tyramine as a neuromodulator versus a classical neurotransmitter

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyramine, a trace amine derived from the amino acid tyrosine, has long been recognized for its physiological effects, particularly in the context of dietary restrictions for patients on monoamine oxidase inhibitors. However, its role in the central nervous system is far more nuanced than that of a simple byproduct of metabolism. Emerging evidence paints a picture of this compound as a key neuromodulator, a molecule that shapes and refines synaptic transmission, rather than acting as a classical, direct neurotransmitter. This technical guide delves into the core distinctions between this compound's function and that of classical neurotransmitters, providing a comprehensive overview of its synthesis, signaling, and the experimental methodologies used to elucidate its complex role in neurobiology.

Introduction: The Classical Neurotransmitter vs. The Neuromodulator

The definition of a classical neurotransmitter is governed by a strict set of criteria, including synthesis within the presynaptic neuron, storage in vesicles, release in response to an action potential, and a direct, rapid, and reversible effect on the postsynaptic neuron, often through ligand-gated ion channels.[1][2] Neuromodulators, in contrast, often have a more diffuse site of action, may not be restricted to the synaptic cleft, and typically exert their effects over a longer timescale by activating G-protein coupled receptors (GPCRs) and second messenger cascades.[3][4] These molecules "modulate" the response of a neuron to a classical neurotransmitter, altering its excitability and synaptic strength.

This compound fits squarely into the category of a neuromodulator, and in some contexts, can even act as a neurotransmitter, highlighting the increasingly blurred lines between these two classifications.

This compound vs. Classical Neurotransmitters: A Comparative Analysis

The fundamental differences between this compound and classical neurotransmitters can be examined across several key domains:

| Feature | Classical Neurotransmitters (e.g., Acetylcholine, Glutamate, GABA) | This compound |

| Primary Receptors | Ligand-gated ion channels (ionotropic) for fast synaptic transmission; also some GPCRs (metabotropic).[2] | Primarily G-protein coupled receptors (GPCRs), such as Trace Amine-Associated Receptor 1 (TAAR1) and this compound-specific receptors in invertebrates.[5][6] In some invertebrate systems, it can also act on a ligand-gated chloride channel (LGC-55).[7] |

| Speed of Action | Fast (milliseconds).[2] | Slower and more prolonged (seconds to minutes).[4] |

| Site of Action | Typically confined to the synaptic cleft.[3] | Can act both synaptically and extrasynaptically ("volume transmission").[8] |

| Primary Function | Direct excitation or inhibition of the postsynaptic neuron.[9] | Modulates neuronal excitability and the release of other neurotransmitters (e.g., dopamine (B1211576), norepinephrine).[10][11] |

| Concentration | High micromolar to millimolar concentrations in the synaptic cleft upon release. | Considered a "trace amine" due to its low nanomolar concentrations in mammalian tissues.[12][13] |

Quantitative Data

Receptor Binding Affinities

The affinity of this compound for its primary receptor, TAAR1, is in the nanomolar to low micromolar range. This high affinity is consistent with its role as a potent modulator at low physiological concentrations.

| Receptor | Species | Ligand | Affinity (EC₅₀/Kᵢ/Kₐ) | Reference |

| TAAR1 | Human | This compound | EC₅₀: ~2 µM - 23 µM | [14] |

| TAAR1 | Rat | This compound | EC₅₀: 69 nM - 214 nM | [2] |

| This compound Receptor | Locust (brain) | [³H]this compound | Kₐ: 6.11 ± 0.71 nM | [15] |

| TAAR4 | Rat | This compound | EC₅₀: 17 µM | [2] |

Physiological Concentrations

This compound is present in the brain at significantly lower concentrations than classical neurotransmitters.

| Brain Region | Species | Concentration | Reference |

| Striatum | Mouse | 21.3 ng/g | [12] |

| Brain | Polistes jokahamae (wasp) | ~1-3 ng/mg protein | [16] |

Effects on Neuronal Activity and Neurotransmitter Release

This compound's modulatory effects are evident in its ability to alter neuronal excitability and influence the release of other neurotransmitters.

| Experimental Model | Effect of this compound | Quantitative Measure | Reference |

| Rat Subthalamic Nucleus Neurons | Evoked inward current | 11.2 ± 0.6 pA (at 100 µM) | [3] |

| Drosophila Larval Motoneurons | Decreased excitability and reduction of L-type-like Ca²⁺ current | Significant reduction | [4] |

| Rat Cerebral Cortex Slices | Potentiation of norepinephrine (B1679862) release | Significantly potentiated by MAO inhibitors | [17] |

| Mouse Striatum (via microdialysis) | Enhanced extracellular dopamine levels | Significantly enhanced | [18] |

Signaling Pathways

This compound primarily exerts its effects through the activation of GPCRs, leading to the modulation of intracellular second messenger systems.

TAAR1 Signaling

Activation of TAAR1 by this compound typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This increase in cAMP can then activate Protein Kinase A (PKA), which can phosphorylate a variety of downstream targets, including ion channels and other signaling proteins, leading to a modulatory effect on neuronal excitability.[19][20] In some cellular contexts, TAAR1 can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium (Ca²⁺) and activation of Protein Kinase C.

References

- 1. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound action on motoneuron excitability and adaptable this compound/octopamine ratios adjust Drosophila locomotion to nutritional state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of a high-affinity p-tyramine transporter in rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A this compound-gated chloride channel coordinates distinct motor programs of a Caenorhabditis elegans escape response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound excites rat subthalamic neurons in vitro by a dopamine-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An improved protocol of biotinylated this compound-based immunohistochemistry minimizing nonspecific background staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Drug-induced changes in the formation, storage and metabolism of this compound in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemistry, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Characterization of this compound and octopamine receptors in the insect (Locusta migratoria migratorioides) brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound-induced noradrenaline release from rat brain slices: prevention by (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The biogenic trace amine this compound induces a pronounced hydroxyl radical production via a monoamine oxidase dependent mechanism: an in vivo microdialysis study in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interaction between the second messengers cAMP and Ca2+ in mouse presynaptic taste cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Stability of Tyramine in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyramine, a biogenic amine derived from the amino acid tyrosine, plays a significant role in both physiological processes and food chemistry. As an endogenous neuromodulator and a potent vasoactive compound, its stability and physicochemical properties are of critical interest in pharmaceutical development, food safety, and neuroscience research. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound and its stability profile in solution, offering detailed experimental protocols and visual representations of key pathways and workflows.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to predicting its behavior in various formulations and biological systems. Key parameters are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 164-165 °C | [1] |

| pKa (amine group) | ~9.7 | [2] |

| pKa (phenolic group) | ~10.5 | [2] |

| logP (Octanol-Water Partition Coefficient) | 0.72 | [1] |

| Aqueous Solubility | 10.4 g/L at 15 °C | [1] |

| Solubility in other solvents | Soluble in ethanol (B145695) and boiling alcohol; sparingly soluble in benzene (B151609) and xylene.[1] |

Stability of this compound in Solution

This compound's stability is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. While relatively stable under certain conditions, it is susceptible to both enzymatic and chemical degradation.

pH and Thermal Stability

This compound's stability is pH-dependent. The phenolic hydroxyl group and the primary amine group are susceptible to pH changes, which can influence oxidation potential and reactivity. In general, biogenic amines are known to be relatively heat-stable, especially in food processing; however, prolonged exposure to high temperatures can lead to degradation.[3] The rate of degradation is expected to increase with temperature, following Arrhenius kinetics.

Oxidative Degradation

The primary route of this compound metabolism in vivo is oxidative deamination catalyzed by monoamine oxidases (MAO-A and MAO-B) to form 4-hydroxyphenylacetaldehyde.[4][5] This aldehyde is then further metabolized to 4-hydroxyphenylacetic acid.[6] In chemical systems, this compound's phenolic ring and amino group are susceptible to oxidation. Strong oxidizing agents, such as hydrogen peroxide, can lead to the formation of various oxidation products. Enzymatic oxidation by peroxidases can also lead to the formation of dimers and other complex products.[7]

Photostability

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. As a phenolic compound, it can absorb UV light, leading to the formation of reactive species and subsequent degradation products. Studies on similar phenolic compounds suggest that photodegradation can involve complex reaction pathways.[8]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods. A general protocol adaptable for this compound is provided below.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify major degradation products.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (B129727), Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Place the this compound stock solution (in a sealed vial) in an oven at 80°C for 48 hours.

-

At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Photostability:

-

Expose the this compound stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure, analyze the samples by HPLC.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC method (see below).

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

-

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., acetonitrile).

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity and stability-indicating nature of the method.

Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway of this compound in humans involves enzymatic degradation by monoamine oxidases.

Experimental Workflow for Forced Degradation Study

The logical flow of a forced degradation study is crucial for systematic evaluation of a compound's stability.

Potential Chemical Degradation Pathways of this compound

Based on its chemical structure, several degradation pathways can be postulated under forced degradation conditions.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and stability of this compound in solution. The provided experimental protocols offer a starting point for researchers to conduct their own stability studies. A thorough investigation of this compound's degradation under various stress conditions is crucial for the development of stable pharmaceutical formulations, ensuring food safety, and advancing our understanding of its role in biological systems. The stability-indicating methods developed through such studies are indispensable for accurate quantification and quality control.

References

- 1. This compound | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB000433) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] The oxidation of this compound, tyrosine, and related compounds by peroxidase. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Characterization of Novel Tyramine Receptors and Their Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the characterization of novel tyramine receptors, a critical class of G-protein coupled receptors (GPCRs) in invertebrates that are gaining prominence as potential targets for next-generation insecticides and therapeutic agents. This document details the experimental protocols for receptor identification, expression, and functional analysis, presents quantitative data for key receptor-ligand interactions, and visualizes the intricate signaling cascades initiated upon their activation.

Introduction to this compound Receptors

This compound (TA) and its closely related biogenic amine, octopamine (B1677172) (OA), are the invertebrate counterparts to the vertebrate adrenergic signaling molecules, norepinephrine (B1679862) and epinephrine.[1] this compound receptors (TARs) are involved in a myriad of physiological processes, including locomotion, feeding, reproduction, and sensory perception.[2] These receptors belong to the GPCR superfamily, characterized by seven transmembrane domains.[1] The deorphanization and characterization of novel TARs are crucial for understanding their physiological roles and for the development of selective pharmacological tools.

Methodologies for Characterization

The characterization of a novel this compound receptor is a multi-step process that involves receptor identification and cloning, heterologous expression, and a suite of binding and functional assays to elucidate its pharmacological profile and signaling pathways.

Receptor Cloning and Heterologous Expression

The initial step in characterizing a novel this compound receptor is the isolation or synthesis of its corresponding cDNA, followed by its expression in a suitable heterologous system.

Experimental Protocol: Cloning and Expression of a Novel this compound Receptor

-

cDNA Isolation and Cloning:

-

Isolate total RNA from the tissue of interest (e.g., insect brain, ganglia).

-

Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) or random primers.

-

Amplify the full-length open reading frame (ORF) of the putative this compound receptor gene using gene-specific primers and high-fidelity DNA polymerase.

-

Clone the PCR product into a suitable mammalian or insect expression vector (e.g., pcDNA3.1, pAcGP67). The inclusion of epitope tags (e.g., FLAG, HA, or His-tags) can facilitate subsequent detection and purification.[3]

-

Verify the sequence of the cloned receptor by DNA sequencing.

-

-

Heterologous Expression in Cultured Cells:

-

Mammalian Cells (HEK293 or CHO):

-

Culture HEK293 or CHO cells in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[4][5]

-

Transfect the cells with the receptor-containing expression vector using a suitable transfection reagent (e.g., Lipofectamine 2000, PEI). For stable cell lines, include a selection marker (e.g., neomycin resistance) and select for resistant clones.[6][7]

-

Allow 24-48 hours for transient expression before proceeding with subsequent assays.

-

-

Insect Cells (Sf9):

-

Culture Sf9 cells in a serum-free insect cell culture medium (e.g., ESF 921) at 27°C in a non-humidified, non-CO2 incubator.[8][9]

-

Co-transfect Sf9 cells with the receptor-containing transfer vector and linearized baculovirus DNA to generate a recombinant baculovirus.[8]

-

Amplify the viral stock and infect a larger culture of Sf9 cells for protein expression. Expression is typically maximal at 48-72 hours post-infection.[8][10]

-

-

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor (Kd) and the density of receptors in a given preparation (Bmax).[11]

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Harvest transfected cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.[12]

-

Homogenize the cells using a Dounce homogenizer or sonicator.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh homogenization buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Saturation Binding Assay:

-

In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-50 µg) with increasing concentrations of a suitable radioligand (e.g., [3H]-tyramine or a high-affinity antagonist like [3H]-yohimbine).

-

For each concentration, prepare parallel wells containing an excess of a non-labeled competing ligand to determine non-specific binding.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), followed by several washes with ice-cold wash buffer.[3]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine Kd and Bmax values by non-linear regression analysis of the specific binding data.[13]

-

-

Competition Binding Assay:

-

Incubate a fixed amount of membrane protein with a fixed concentration of radioligand (typically at its Kd value) and increasing concentrations of a non-labeled competing compound.

-

Determine total and non-specific binding as in the saturation assay.

-

Following incubation and filtration, measure the bound radioactivity.

-

Calculate the concentration of the competing ligand that inhibits 50% of the specific radioligand binding (IC50).

-

Calculate the inhibitory constant (Ki) for the competing ligand using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Functional Assays: Second Messenger Measurements

Functional assays are essential to determine the efficacy of ligands (as agonists or antagonists) and to elucidate the downstream signaling pathways activated by the receptor. This compound receptors typically couple to Gαi or Gαq G-proteins, leading to a decrease in intracellular cyclic AMP (cAMP) or an increase in intracellular calcium ([Ca2+]i), respectively.[2]

Experimental Protocol: cAMP Measurement Assay

This protocol describes an assay for Gαi-coupled receptors, which inhibit adenylyl cyclase activity.

-

Cell Preparation:

-

Seed receptor-expressing cells in a 96- or 384-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Agonist Stimulation:

-

Treat the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce a measurable level of cAMP.

-

Simultaneously, add increasing concentrations of the test agonist.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit based on principles such as competitive immunoassay with time-resolved fluorescence (HTRF) or bioluminescence (e.g., Promega's cAMP-Glo™).[14]

-

-

Data Analysis:

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

-

Determine the agonist's potency (EC50) and efficacy (maximal inhibition) by non-linear regression analysis.[15]

-

Experimental Protocol: Intracellular Calcium Flux Assay

This protocol is designed for Gαq-coupled receptors, which activate phospholipase C, leading to an increase in [Ca2+]i.

-

Cell Preparation and Dye Loading:

-

Seed receptor-expressing cells in a black, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.[16]

-

-

Measurement of Calcium Flux:

-

Measure the baseline fluorescence using a fluorescence plate reader or a flow cytometer.

-

Inject increasing concentrations of the test agonist into the wells.

-

Immediately begin kinetic measurement of the fluorescence signal over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF) from baseline.

-

Plot the peak ΔF against the logarithm of the agonist concentration.

-

Determine the agonist's potency (EC50) and efficacy (maximal fluorescence change) by non-linear regression analysis.[15]

-

Quantitative Data Presentation

The pharmacological properties of novel this compound receptors are quantified by several key parameters obtained from binding and functional assays. The following tables summarize representative data for characterized this compound receptors.

Table 1: Radioligand Binding Parameters for this compound Receptors

| Receptor | Species | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| TyrR | Drosophila melanogaster | [3H]Yohimbine | 4.45 | - | (Saudou et al., 1990) |

| Lmig-TAR1 | Locusta migratoria | [3H]this compound | 6.11 ± 0.71 | 21.45 ± 3.0 | [8] |

| Lmig-OAR | Locusta migratoria | [3H]Octopamine | 5.65 ± 0.91 | 15.0 ± 2.4 | [8] |

| SER-2 | Caenorhabditis elegans | [3H]LSD | ~20 | - | (Rex et al., 2002) |

| F14D12.6 | Caenorhabditis elegans | [3H]LSD | 42 | 1.9 pmol/mg | [5] |

Table 2: Functional Potency and Efficacy of Ligands at this compound Receptors

| Receptor | Species | Assay | Agonist | EC50 / IC50 (µM) | Efficacy | Reference |

| TyrR | Drosophila melanogaster | cAMP Inhibition | This compound | 1.25 | - | (Saudou et al., 1990) |

| SER-2 | Caenorhabditis elegans | cAMP Inhibition | This compound | 0.36 | - | (Rex et al., 2002) |

| CG7431 | Drosophila melanogaster | Calcium Flux | This compound | 0.5 | - | |

| F14D12.6 | Caenorhabditis elegans | - | Octopamine | 0.046 (IC50) | - | [5] |

| F14D12.6 | Caenorhabditis elegans | - | This compound | 0.317 (IC50) | - | [5] |

Visualization of Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for illustrating the complex signaling cascades initiated by this compound receptors and the workflows of the experimental procedures used for their characterization.

This compound Receptor Signaling Pathways

This compound receptors primarily signal through two main G-protein-mediated pathways: inhibition of adenylyl cyclase (via Gαi) and activation of phospholipase C (via Gαq).

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. The Insect Type 1 this compound Receptors: From Structure to Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. morebio.co.kr [morebio.co.kr]

- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs: EXPERIMENTAL EVIDENCE FOR A SPONTANEOUS GPCR CONSTITUTIVE INACTIVE FORM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Construction of Recombinant Cell Lines for GPCR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 8. GPCR expression using baculovirus-infected Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. expressionsystems.com [expressionsystems.com]

- 10. researchgate.net [researchgate.net]

- 11. revvity.com [revvity.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 14. GPCR Expression Using Baculovirus-Infected Sf9 Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]

The Enzymatic Degradation and Metabolic Fate of Tyramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyramine, a naturally occurring monoamine derived from the amino acid tyrosine, is present in a variety of fermented foods and beverages. While it plays a role as a neuromodulator, its clinical significance primarily stems from its potential to induce hypertensive crises in individuals undergoing treatment with monoamine oxidase inhibitors (MAOIs). A thorough understanding of the enzymatic degradation and metabolic fate of this compound is therefore crucial for drug development, particularly for novel MAOIs and other drugs that may interfere with its metabolism. This guide provides an in-depth overview of the metabolic pathways of this compound, quantitative data on enzyme kinetics and pharmacokinetics, detailed experimental protocols, and visualizations of the key processes.

Enzymatic Degradation of this compound